molecular formula C3H8O.K<br>C3H8KO B1592590 Potassium propan-2-olate CAS No. 6831-82-9

Potassium propan-2-olate

Cat. No.: B1592590
CAS No.: 6831-82-9
M. Wt: 99.19 g/mol
InChI Key: JPQUDQIQRLMROB-UHFFFAOYSA-N
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Description

Potassium propan-2-olate, also known as potassium isopropoxide, is an organopotassium compound with the chemical formula C₃H₇KO. It is a white to off-white crystalline solid that is highly reactive and soluble in polar solvents such as alcohols. This compound is commonly used as a strong base in organic synthesis and various chemical reactions.

Mechanism of Action

Target of Action

Potassium propan-2-olate, also known as Potassium isopropoxide, is a strong base and a nucleophile . It primarily targets molecules that are acidic or electrophilic in nature . The compound’s primary role is to act as a base, accepting protons, or as a nucleophile, donating electrons .

Mode of Action

This compound interacts with its targets by accepting protons in its role as a base, or by donating electrons in its role as a nucleophile . This interaction can result in the formation of new bonds and the breaking of old ones, leading to significant changes in the molecular structure of the target .

Biochemical Pathways

This compound is involved in various biochemical pathways, particularly those involving base-catalyzed reactions . For example, it can participate in the deprotonation of weak acids, nucleophilic substitution reactions, and elimination reactions . The downstream effects of these reactions can vary widely depending on the specific pathway and the other molecules involved .

Pharmacokinetics

As a strong base and nucleophile, it is likely to react quickly and completely in biological systems, limiting its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reaction it is involved in . In general, its action results in the formation of new molecules through the acceptance of protons or the donation of electrons . These new molecules can have a wide range of effects, depending on their own properties and the context in which they are formed .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . For example, the presence of water can shift the balance of reactions involving this compound . Additionally, temperature can also affect the selectivity and rate of reactions . Therefore, careful control of environmental conditions is crucial when using this compound in chemical reactions .

Biochemical Analysis

Biochemical Properties

Potassium propan-2-olate plays a significant role in biochemical reactions. It is often used as a base in the synthesis of various organic compounds

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its role as a base in chemical reactions It can deprotonate acids, leading to the formation of new compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium propan-2-olate can be synthesized through the reaction of potassium metal with isopropanol. The reaction is typically carried out under an inert atmosphere to prevent the formation of unwanted by-products. The reaction proceeds as follows:

2C3H7OH+2K2C3H7OK+H22 \text{C}_3\text{H}_7\text{OH} + 2 \text{K} \rightarrow 2 \text{C}_3\text{H}_7\text{OK} + \text{H}_2 2C3​H7​OH+2K→2C3​H7​OK+H2​

This reaction requires careful control of temperature and pressure to ensure complete conversion of potassium metal to this compound.

Industrial Production Methods: In industrial settings, this compound is produced by reacting potassium hydroxide with isopropanol. The reaction is carried out in a solvent such as toluene or xylene to facilitate the removal of water formed during the reaction. The process can be represented as:

KOH+C3H7OHC3H7OK+H2O\text{KOH} + \text{C}_3\text{H}_7\text{OH} \rightarrow \text{C}_3\text{H}_7\text{OK} + \text{H}_2\text{O} KOH+C3​H7​OH→C3​H7​OK+H2​O

The resulting this compound is then purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: Potassium propan-2-olate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form potassium acetate and acetone.

    Reduction: It can act as a reducing agent in certain organic reactions.

    Substitution: It can participate in nucleophilic substitution reactions, replacing halides or other leaving groups in organic molecules.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: It can be used with reducing agents such as lithium aluminum hydride.

    Substitution: It is often used in the presence of polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

Major Products Formed:

    Oxidation: Potassium acetate and acetone.

    Reduction: Various reduced organic compounds depending on the substrate.

    Substitution: Substituted organic molecules with the isopropoxide group.

Scientific Research Applications

Potassium propan-2-olate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a strong base and nucleophile in organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: It is used in the preparation of certain biological reagents and as a catalyst in biochemical reactions.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

Potassium propan-2-olate can be compared with other similar compounds such as sodium propan-2-olate and lithium propan-2-olate. These compounds share similar reactivity and applications but differ in their solubility, reactivity, and stability. For example:

    Sodium propan-2-olate: Similar reactivity but higher solubility in polar solvents.

    Lithium propan-2-olate: Higher reactivity and stability but less commonly used due to higher cost.

Properties

CAS No.

6831-82-9

Molecular Formula

C3H8O.K
C3H8KO

Molecular Weight

99.19 g/mol

IUPAC Name

potassium;propan-2-olate

InChI

InChI=1S/C3H8O.K/c1-3(2)4;/h3-4H,1-2H3;

InChI Key

JPQUDQIQRLMROB-UHFFFAOYSA-N

SMILES

CC(C)[O-].[K+]

Canonical SMILES

CC(C)O.[K]

Key on ui other cas no.

6831-82-9

Pictograms

Flammable; Corrosive

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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